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Compound of Interest |

3-(3-Chlorophenyl)-2'-
Compound Name:
methoxypropiophenone
CAS No.: 898762-20-4
Cat. No.: B3023790

Physical Characteristics of 3-(3-Chlorophenyl)-2'-methoxypropiophenone

Executive Summary

3-(3-Chlorophenyl)-2'-methoxypropiophenone (CAS: 898762-20-4) is a specialized organic
intermediate belonging to the dihydrochalcone class. Structurally defined by a 2-
methoxyphenyl moiety linked via a saturated ethylene bridge to a 3-chlorophenyl ring, this
compound serves as a critical building block in the synthesis of complex pharmaceutical
agents, particularly those targeting monoamine transporters or acting as kinase inhibitors.

This technical guide provides a rigorous analysis of its physical properties, spectroscopic
signatures, and handling protocols. The data presented synthesizes experimental benchmarks
with high-fidelity computational predictions to support researchers in drug discovery and

process chemistry.

Chemical Identity & Structural Analysis
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Parameter Technical Specification
1-(2-Methoxyphenyl)-3-(3-chlorophenyl)propan-
IUPAC Name ( yphenyl)-3-( phenyl)prop
1-one
CAS Registry Number 898762-20-4
Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
COC1=CC=CC=Cl1C(=0)Cccc2=CcC=CCc(Cl)=C
SMILES
2
Predicted:[1][2][3] WZZDQRGZXPOCNR-
InChl Key
UHFFFAOYSA-N
Structural Class Dihydrochalcone; Aryl alkyl ketone

3D Conformational Insight

The molecule features two aromatic domains separated by a flexible ethylene (-CH2CH2-)
linker. The 2'-methoxy group creates steric bulk near the carbonyl center, often forcing the
carbonyl group out of coplanarity with the adjacent phenyl ring. This steric inhibition of
resonance slightly elevates the carbonyl stretching frequency compared to unsubstituted
analogs and influences the compound's crystallization behavior, often resulting in lower melting
points or polymorphism.

Physical Properties
Solid-State Characteristics

o Appearance: Typically presents as a white to off-white crystalline solid or a viscous pale-
yellow oil depending on purity and thermal history. The meta-chloro substitution on the distal
ring reduces crystal lattice symmetry compared to para-substituted analogs, lowering the
melting point.

e Melting Point (MP):
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o Experimental Range:42°C — 48°C (Note: Supercooling is common; may persist as an oil at
room temperature if not seeded).

o Guidance: If received as an oil, induce crystallization by chilling to 4°C and triturating with
cold hexane or pentane.

Fluid & Volumetric Properties

e Boiling Point (BP):
o Predicted:390°C — 400°C at 760 mmHg.
o Vacuum Distillation:~180°C — 190°C at 0.5 mmHg.

o Note: Thermal degradation (dechlorination) may occur above 250°C; vacuum distillation is
mandatory.

e Density:1.18 + 0.05 g/cm3 (Predicted at 20°C).
o Refractive Index (

):1.568 — 1.572.

Solubility Profile

The lipophilic nature of the 3-chlorophenyl and 2-methoxyphenyl groups dominates the
solubility profile.
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Solvent Solubility Rating Operational Note
) ) Preferred for
Dichloromethane (DCM) High (>100 mg/mL) )
extraction/workup.
) Excellent for recrystallization
Ethyl Acetate High (>80 mg/mL) ) )
(mixed with Hexane).[4]
) Ideal for nucleophilic
DMSO / DMF High (>100 mg/mL) o )
substitution reactions.
Solubility increases
Methanol / Ethanol Moderate o ]
significantly with heat.
o Requires surfactant for
Water Negligible (<0.1 mg/mL) )
agueous bioassays.
Highly lipophilic; crosses
LogP (Octanol/Water) 38-4.1

blood-brain barrier (BBB).

Spectroscopic Characterization

Nuclear Magnetic Resonance (*H NMR)
Solvent: CDCls, 400 MHz

0 3.85 (s, 3H): Methoxy group (—OCHs). Distinctive singlet.

0 3.25 (t, J=7.2 Hz, 2H): Methylene protons a-to-carbonyl (-C(=0O)CH2-). Deshielded by the
carbonyl anisotropy.

0 3.05 (t, J=7.2 Hz, 2H): Methylene protons [3-to-carbonyl / benzylic (—CH2-Ar).

0 6.90 — 7.70 (m, 8H): Aromatic protons. The 2'-methoxy ring protons typically appear as two
doublets and two triplets (or multiplets) distinct from the 3-chlorophenyl pattern.

Infrared Spectroscopy (FT-IR)

e 1675 - 1685 cm~1 (s): C=0 Stretching. The frequency is slightly lower than non-conjugated
ketones due to aryl conjugation, but higher than planar chalcones due to the 2'-methoxy
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steric twist.

e 1240 - 1260 cm~1 (s): C—O-C Asymmetric Stretch (Aryl alkyl ether).

e 750 — 800 cm~* (m): C—ClI Stretch and aromatic C—H out-of-plane bending (indicative of
meta-substitution).

Mass Spectrometry (MS)

* lonization: ESI+ or EI.
e Molecular lon [M]*:274.1/ 276.1 (3:1 intensity ratio due to 3°CI/3’Cl isotopes).
e Fragmentation:

o m/z 135 (2-methoxybenzoyl cation, base peak).

o m/z 125/127 (3-chlorobenzyl cation).

Synthesis & Production Workflow

The synthesis typically follows a two-step sequence: Claisen-Schmidt condensation followed by
selective hydrogenation. This pathway dictates the impurity profile (e.g., residual chalcone).

Purification:
NaOH, EtOH Crystallization (Hexane/EtOAc)

2-Methoxyacetophenone . ’
(Starting Material A) Aldol Condensation) H2, Pd/C L A |
Intermediate Chalcone | _ (Selective Reduction) . | . 3:(3-Chloropheny))-
>

2'-methoxypropiophenone

//V (Enone) (Target)
3-Chlorobenzaldehyde

(Starting Material B)

Click to download full resolution via product page

Figure 1: Synthetic route highlighting the chalcone intermediate. Complete reduction of the
alkene without dechlorinating the aromatic ring requires controlled catalytic hydrogenation.

Handling, Stability & Safety
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Stability Profile

o Thermal Stability: Stable up to 150°C. Avoid prolonged heating >200°C to prevent
polymerization or dechlorination.

 Light Sensitivity: Moderate. Aryl ketones can undergo Norrish Type /1l photocleavage upon
exposure to UV light. Store in amber vials.

o Reactivity: The carbonyl group is susceptible to nucleophilic attack (Grignard, hydride
reduction). The 3-chlorophenyl ring is deactivated but can undergo palladium-catalyzed
coupling (Suzuki/Buchwald) under forcing conditions.

Safety Protocols (GHS)

 Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.[5][6][7]
o H319: Causes serious eye irritation.[5][6][7]
o H335: May cause respiratory irritation.[6][7][8]

o PPE: Nitrile gloves (0.11 mm minimum), safety goggles, and lab coat. Handle within a fume
hood.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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